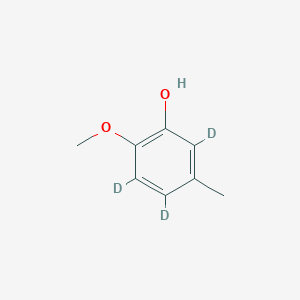
2-Methoxy-5-methylphenol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methylphenol-d3 typically involves the deuteration of 2-Methoxy-5-methylphenol. This process can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The product is then purified using techniques such as distillation and recrystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-methylphenol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Non-deuterated 2-Methoxy-5-methylphenol.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-5-methylphenol-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-methylphenol-d3 involves its interaction with various molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic pathways. This isotopic effect is utilized to study the pharmacokinetics and metabolic stability of drugs. The compound’s interaction with enzymes and receptors can provide insights into its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-methylphenol: The non-deuterated form of the compound.
2,3-Diethyl-5-methylpyrazine: Another deuterated compound used in similar applications.
Uniqueness
2-Methoxy-5-methylphenol-d3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracing in various studies. This makes it a valuable tool in fields such as pharmacokinetics, metabolic studies, and reaction mechanism analysis .
Propiedades
Fórmula molecular |
C8H10O2 |
|---|---|
Peso molecular |
141.18 g/mol |
Nombre IUPAC |
2,4,5-trideuterio-6-methoxy-3-methylphenol |
InChI |
InChI=1S/C8H10O2/c1-6-3-4-8(10-2)7(9)5-6/h3-5,9H,1-2H3/i3D,4D,5D |
Clave InChI |
IFNDEOYXGHGERA-QGZYMEECSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C)[2H])O)OC)[2H] |
SMILES canónico |
CC1=CC(=C(C=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


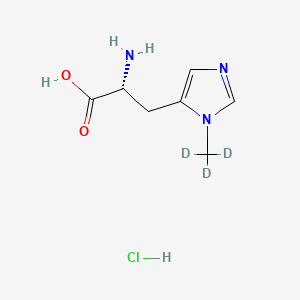
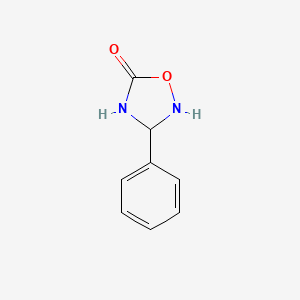

![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)
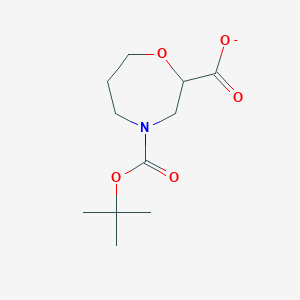
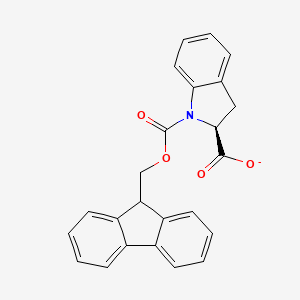

![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid](/img/structure/B12366966.png)
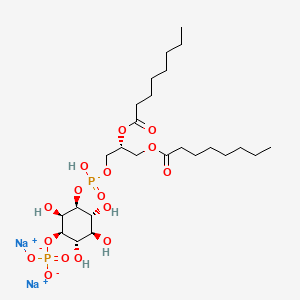
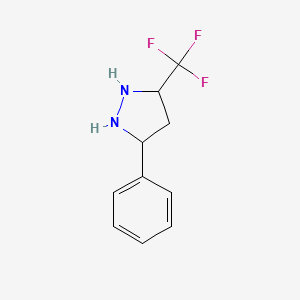
![2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366986.png)
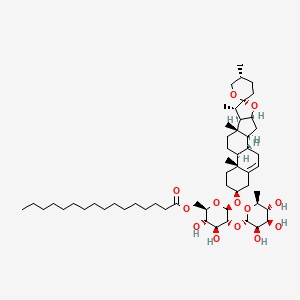

![N-(3-chloro-4-fluorophenyl)-1-[2-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12367007.png)
